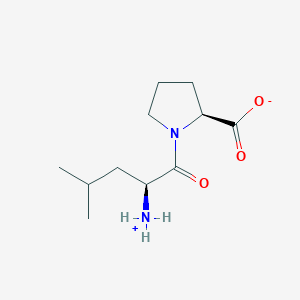

Leucylproline

描述

See also: Leu-Pro (preferred).

属性

CAS 编号 |

6403-35-6 |

|---|---|

分子式 |

C11H20N2O3 |

分子量 |

228.29 g/mol |

IUPAC 名称 |

(2S)-1-[(2S)-2-azaniumyl-4-methylpentanoyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t8-,9-/m0/s1 |

InChI 键 |

VTJUNIYRYIAIHF-IUCAKERBSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)[O-])[NH3+] |

规范 SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)[O-])[NH3+] |

外观 |

Solid powder |

其他CAS编号 |

6403-35-6 |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Leucylproline; Leu-pro; |

产品来源 |

United States |

Foundational & Exploratory

Leucylproline biological function and pathways

An In-depth Technical Guide on the Biological Function and Pathways of Leucylproline For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound exists in two primary forms: a linear dipeptide (L-leucyl-L-proline) and a cyclic dipeptide [cyclo(L-Leu-L-Pro)]. While the linear form appears to primarily serve as a metabolic intermediate subject to rapid enzymatic hydrolysis, the cyclic form, cyclo(L-Leu-L-Pro), exhibits a wide range of potent biological activities. This guide delineates the distinct functions and associated pathways of both forms, with a significant focus on the therapeutically promising cyclic dipeptide. Cyclo(L-Leu-L-Pro) has demonstrated significant antifungal, antibacterial, and anticancer properties. Its mechanisms of action are multifaceted, including the disruption of microbial cell membranes, inhibition of mycotoxin production, and modulation of key signaling pathways in cancer, such as the CD151-EGFR axis. This document provides a comprehensive overview of the current understanding of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways.

Linear this compound: Metabolism and Biological Function

The linear dipeptide L-leucyl-L-proline is formed from the amino acids L-leucine and L-proline. In mammalian systems, it is primarily considered a transient product of protein digestion and catabolism.

Metabolic Pathways

Formation and Degradation: Linear this compound is formed during the breakdown of dietary and endogenous proteins. Once in the bloodstream or within cells, it is rapidly hydrolyzed back into its constituent amino acids, L-leucine and L-proline, by peptidases. Several organs, including the liver, kidney, and gut, are involved in the clearance of dipeptides from plasma[1]. The uptake into red blood cells is minimal and appears to occur via simple diffusion[2].

Two key enzymes are implicated in the hydrolysis of proline-containing dipeptides:

-

Prolidase (PEPD): This cytosolic metallopeptidase specializes in cleaving dipeptides with a C-terminal proline or hydroxyproline. It exhibits high activity against various Xaa-Pro dipeptides, including leucyl-proline[3][4][5].

-

Dipeptidyl Peptidase IV (DPP-IV): A serine exopeptidase that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides. Proline-containing dipeptides can also act as inhibitors of DPP-IV.

Biological Function

Current research indicates that linear leucyl-proline has limited direct biological activity, likely due to its rapid degradation. A study comparing the linear and cyclic forms found that linear leucyl-proline had significantly weaker reactive oxygen species (ROS) scavenging activity than its cyclic counterpart. Its primary role is therefore considered to be metabolic, serving as a source of L-leucine and L-proline for cellular processes.

Cyclo(L-Leu-L-Pro): Biological Functions and Signaling Pathways

Cyclo(L-Leu-L-Pro) [cLP], a 2,5-diketopiperazine, is a stable cyclic dipeptide primarily produced by microorganisms, including various bacteria and fungi. It is the more biologically active form and has garnered significant interest for its therapeutic potential.

Anticancer Activity

Cyclo(L-Leu-L-Pro) has demonstrated cytotoxic and anti-migratory effects against several cancer cell lines, with notable activity against triple-negative breast cancer (TNBC).

Signaling Pathway: Disruption of CD151-EGFR Interaction The primary anticancer mechanism identified for cyclo(L-Leu-L-Pro) involves the tetraspanin protein CD151, which is often overexpressed in cancer and associated with poor prognosis. CD151 forms complexes with other transmembrane proteins, including the Epidermal Growth Factor Receptor (EGFR), to promote cancer cell migration, proliferation, and survival.

Cyclo(L-Leu-L-Pro) has been shown to down-regulate the expression of CD151. This disruption weakens the CD151-EGFR interaction, leading to the attenuation of downstream EGFR signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. The consequences of this signaling disruption include:

-

Cell Cycle Arrest: Reduced expression of key cell cycle progression proteins such as Cyclin D and CDK4, and increased expression of cell cycle inhibitors like p27kip1.

-

Inhibition of Migration: Decreased activity of proteins involved in cell motility, such as PAK and RAC1.

Antifungal Activity

Cyclo(L-Leu-L-Pro) exhibits broad-spectrum antifungal activity against various fungal pathogens, including Aspergillus species.

Mechanism of Action: The antifungal mechanism is believed to be multifactorial:

-

Membrane Disruption: Like many antimicrobial peptides, cyclic dipeptides are thought to interact with and disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Cell Wall Synthesis: It may interfere with enzymes essential for the synthesis of the fungal cell wall.

-

Inhibition of Aflatoxin Production: Cyclo(L-Leu-L-Pro) has been shown to inhibit the production of aflatoxins by Aspergillus parasiticus, repressing the transcription of aflatoxin-related genes such as aflR.

Antibacterial and Quorum Sensing Activity

Cyclo(L-Leu-L-Pro) is active against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like vancomycin-resistant enterococci (VRE).

Mechanism of Action:

-

Biofilm Inhibition: It has been shown to mitigate the formation of biofilms in pathogens like Listeria monocytogenes.

-

Quorum Sensing (QS) Modulation: In some bacteria, such as Serratia odorifera, cyclo(L-Leu-L-Pro) acts as a quorum sensing signal molecule (autoinducer), regulating gene expression in a population-density-dependent manner. By interfering with QS systems, these molecules can disrupt virulence and biofilm formation.

Quantitative Data Summary

The following tables summarize the reported quantitative biological activities of cyclo(L-Leu-L-Pro).

Table 1: Cytotoxicity and Anticancer Activity

| Cell Line | Assay Type | Endpoint | Value | Reference(s) |

| HT-29 (Colon Cancer) | Cytotoxicity | IC50 | 101.56 µM | MedChemExpress |

| MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 78.78 µM | MedChemExpress |

| A375 (Melanoma) | Cytotoxicity | IC50 | 51.13 µM | MedChemExpress |

| K562 (Leukemia) | Cytotoxicity | IC50 | 21.72 µM | MedChemExpress |

| NCM460 (Normal Colon) | Cytotoxicity | IC50 | 775.86 µM | MedChemExpress |

| K562, HL-60, U937 (Leukemia) | Growth Inhibition | N/A | Concentration-dependent (1-500 µg/ml) |

Table 2: Antimicrobial and Other Activities

| Organism/Target | Activity | Endpoint | Value | Reference(s) |

| Aspergillus parasiticus | Aflatoxin Inhibition | IC50 | 0.20 mg/mL (200 µg/mL) | |

| Vancomycin-Resistant Enterococcus faecalis | Antibacterial | MIC | 12.5 µg/mL | |

| Aspergillus flavus | Antifungal | MIC | 8 µg/mL | |

| Balanus amphitrite (Barnacle) | Antifouling | EC50 | 0.15 mM | |

| Meloidogyne incognita (Nematode) | Nematicidal | Mortality (72h) | 84.3% at 67.5 mg/L |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of cyclo(L-Leu-L-Pro) on cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., HT-29, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom tissue culture plates

-

Cyclo(L-Leu-L-Pro) stock solution (in DMSO or other suitable solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells, count them, and adjust the cell suspension to a density of 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of cyclo(L-Leu-L-Pro) in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a "medium only" blank.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Subtract the average absorbance of the "medium only" blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain, following guidelines similar to those from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the MIC of cyclo(L-Leu-L-Pro) against Aspergillus flavus.

Materials:

-

Aspergillus flavus strain

-

Potato Dextrose Agar (PDA) plates

-

RPMI-1640 medium (buffered with MOPS)

-

Sterile 96-well flat-bottom microplates

-

Cyclo(L-Leu-L-Pro) stock solution

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture A. flavus on a PDA plate for 5-7 days to allow for sporulation. Harvest conidia (spores) by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Filter the suspension through sterile cheesecloth. Adjust the conidial suspension concentration to 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in RPMI-1640 medium.

-

Compound Dilution: Prepare a two-fold serial dilution of cyclo(L-Leu-L-Pro) in a 96-well plate. Start with a high concentration (e.g., 256 µg/mL) and dilute across the plate to achieve a range of concentrations.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound, effectively halving the compound concentration in each well.

-

Controls: Include a positive control well (fungal inoculum with no compound) and a negative/sterility control well (medium only).

-

Incubation: Cover the plate and incubate at 35°C for 48-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of cyclo(L-Leu-L-Pro) at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The dipeptide this compound presents a fascinating case of structural influence on biological function. The linear form, L-leucyl-L-proline, is a transient metabolite with limited intrinsic activity, rapidly processed by cellular peptidases. In stark contrast, its cyclic counterpart, cyclo(L-Leu-L-Pro), is a stable and potent bioactive molecule with significant therapeutic potential. Its ability to modulate complex signaling pathways in cancer, such as the CD151-EGFR axis, and its robust antimicrobial activities, make it a compelling lead compound for further investigation in drug development. Future research should focus on elucidating the precise molecular interactions underlying its antifungal and antibacterial effects, optimizing its structure for enhanced potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Overview of Leucylproline Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylproline, a dipeptide composed of the amino acids leucine (B10760876) and proline, occupies a unique niche in cellular metabolism. While often considered a simple breakdown product of protein catabolism, emerging evidence suggests a more nuanced role for this dipeptide in cellular processes and signaling. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, including its synthesis, degradation, and potential physiological significance. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

This compound Synthesis and Degradation

The metabolic journey of this compound involves both its formation, primarily through the breakdown of larger proteins, and its degradation into its constituent amino acids.

Biosynthesis of this compound

Currently, there is no evidence to suggest a dedicated enzymatic pathway for the de novo synthesis of this compound from free leucine and proline in mammalian cells. The primary source of this compound is believed to be the catabolism of endogenous and exogenous proteins.[1] Proteases and peptidases cleave large proteins into smaller peptides, including dipeptides like this compound. The specific proteases that release this compound from protein sources have not been extensively characterized. However, enzymatic synthesis of dipeptides is a known biological process, often catalyzed by aminopeptidases or through non-ribosomal peptide synthetase (NRPS) mechanisms in some organisms, though the latter is not a primary pathway in mammals for this dipeptide.[2][3][4]

Degradation of this compound

The principal enzyme responsible for the degradation of this compound is prolidase , also known as peptidase D (EC 3.4.13.9).[5] Prolidase is a cytosolic metalloenzyme that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. The enzymatic reaction is as follows:

This compound + H₂O → Leucine + Proline

While prolidase exhibits the highest affinity for glycyl-proline, it also efficiently hydrolyzes other X-Pro dipeptides, including this compound. The activity of prolidase is crucial for the final steps of collagen degradation and for providing a cellular supply of proline for various metabolic processes.

Cellular Transport of this compound

The entry of this compound into cells is likely mediated by the proton-coupled peptide transporters PEPT1 and PEPT2 (SLC15A1 and SLC15A2, respectively). These transporters are responsible for the uptake of di- and tripeptides from the intestinal lumen and their reabsorption in the kidneys. PEPT1 is a low-affinity, high-capacity transporter found predominantly in the small intestine, while PEPT2 is a high-affinity, low-capacity transporter with a broader tissue distribution, including the kidneys, brain, and lungs. Although direct studies on this compound transport are limited, the broad substrate specificity of PEPT1 and PEPT2 for dipeptides suggests they are the primary conduits for this compound cellular uptake.

Signaling Pathways Influenced by this compound Metabolism

While direct signaling roles of the dipeptide this compound are not well-established, its constituent amino acids, leucine and proline, are known to be potent modulators of key cellular signaling pathways, particularly the mTOR (mechanistic target of rapamycin) and MAPK (mitogen-activated protein kinase) pathways.

mTOR Signaling

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine is a well-known activator of mTORC1 (mTOR complex 1). Upon transport into the cell and potential hydrolysis of this compound, the released leucine can contribute to the intracellular leucine pool, thereby activating mTORC1. This activation leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis. Proline has also been shown to activate mTORC1 signaling.

MAPK Signaling

The MAPK signaling cascade is involved in a wide range of cellular processes, including cell proliferation, differentiation, and stress responses. Both leucine and proline have been implicated in the modulation of MAPK pathways. For instance, leucine has been shown to influence ERK phosphorylation, a key component of the MAPK pathway. The release of leucine and proline from this compound hydrolysis could, therefore, contribute to the fine-tuning of MAPK signaling.

The interplay between this compound metabolism and these critical signaling pathways is a promising area for future research.

Quantitative Data on this compound Metabolism

Quantitative data on this compound metabolism is currently limited in the scientific literature. The following table summarizes the available information. Further research is needed to determine the precise kinetic parameters of prolidase for this compound and the typical intracellular concentrations of this dipeptide in various cell types and tissues.

| Parameter | Value | Organism/System | Reference |

| Prolidase Kinetics (Gly-Pro) | |||

| Km | 5.4 mM | Human recombinant | |

| Vmax | 489 U/mg | Human recombinant | |

| Intracellular Amino Acid Concentrations | |||

| Proline | Varies by cell type and condition | Human cells | |

| Leucine | Varies by cell type and condition | Human cells |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Quantification of this compound by UPLC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of this compound in biological samples.

1. Sample Preparation (Cell Lysates) a. Culture cells to the desired confluence. b. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Add 1 mL of ice-cold 80% methanol (B129727) to the culture plate and scrape the cells. d. Transfer the cell suspension to a microcentrifuge tube. e. Vortex vigorously for 1 minute. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas or using a vacuum concentrator. h. Reconstitute the dried extract in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis a. Chromatographic Separation: i. Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.7 µm). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to achieve separation. v. Flow Rate: 0.3 - 0.5 mL/min. vi. Column Temperature: 40°C. b. Mass Spectrometry Detection: i. Ionization Mode: Positive electrospray ionization (ESI+). ii. Analysis Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: The specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., ¹³C₆,¹⁵N₂-Leucylproline) need to be determined empirically. For this compound (C₁₁H₂₀N₂O₃, MW: 228.29), the precursor ion would be [M+H]⁺ at m/z 229.15. Product ions would result from the fragmentation of the peptide bond. iv. Optimization: Cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

3. Data Analysis a. Generate a standard curve using known concentrations of this compound. b. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve. c. Normalize the results to the total protein concentration of the cell lysate.

Enzymatic Assay for Prolidase Activity using this compound

This protocol describes a method to measure the activity of prolidase by quantifying the release of proline from the hydrolysis of this compound.

1. Reagents a. Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl₂. b. Substrate Solution: 50 mM this compound in assay buffer. c. Reaction Stop Solution: 1.5 M Acetic acid. d. Ninhydrin (B49086) Reagent: 2.5 g of ninhydrin dissolved in 60 mL of glacial acetic acid and 40 mL of 6 M phosphoric acid. e. Proline Standard Curve: Prepare a series of proline standards (0-1 mM) in the assay buffer.

2. Assay Procedure a. Prepare the reaction mixture by adding 50 µL of the sample (e.g., cell lysate) to 50 µL of pre-warmed assay buffer in a microcentrifuge tube. b. Pre-incubate the mixture at 37°C for 10 minutes to activate the enzyme. c. Initiate the reaction by adding 100 µL of the pre-warmed substrate solution. d. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding 200 µL of the reaction stop solution. f. Add 200 µL of the ninhydrin reagent to each tube, including the proline standards and a blank (assay buffer). g. Boil the tubes for 10 minutes. h. Cool the tubes on ice. i. Measure the absorbance at 515 nm.

3. Calculation of Prolidase Activity a. Generate a standard curve of absorbance versus proline concentration. b. Determine the concentration of proline released in each sample from the standard curve. c. Calculate the prolidase activity as µmoles of proline released per minute per mg of protein.

Diagrams of Signaling Pathways and Experimental Workflows

To visually represent the complex relationships in this compound metabolism, the following diagrams have been generated using Graphviz (DOT language).

Conclusion and Future Directions

The metabolism of this compound, while seemingly straightforward, is intertwined with fundamental cellular processes, including protein turnover and major signaling networks. The degradation of this dipeptide by prolidase provides a source of leucine and proline, which can then influence pathways such as mTOR and MAPK, thereby impacting cell growth and proliferation.

Significant gaps in our understanding remain, particularly concerning the direct biological activities of this compound, the specificities of its transport, and a comprehensive quantitative picture of its metabolic flux. Future research should focus on:

-

Elucidating the direct signaling roles of this compound: Does the dipeptide itself have signaling functions independent of its constituent amino acids?

-

Characterizing the transport kinetics of this compound: Determining the affinity and capacity of PEPT1 and PEPT2 for this compound.

-

Obtaining precise quantitative data: Measuring the kinetic parameters of prolidase for this compound and determining its intracellular and tissue-specific concentrations.

-

Investigating the role of this compound metabolism in disease: Exploring potential links between dysregulated this compound metabolism and pathological conditions.

Addressing these questions will provide a more complete understanding of this compound's role in cellular physiology and may open new avenues for therapeutic intervention in various diseases.

References

- 1. Protein catabolism - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Leucylproline's Role in Cellular Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylproline, a dipeptide composed of leucine (B10760876) and proline, is increasingly recognized for its potential role as a signaling molecule in various physiological processes. While research into its specific mechanisms of action is ongoing, emerging evidence suggests that this compound may exert its effects through the activation of G-protein coupled receptors (GPCRs), leading to the modulation of downstream cellular signaling cascades. This technical guide provides a comprehensive overview of the hypothesized role of this compound in cellular signaling, with a focus on its potential to induce intracellular calcium mobilization and activate the MAPK/ERK pathway. Detailed experimental protocols for investigating these signaling events are provided, alongside illustrative data and pathway diagrams to guide future research and drug development efforts in this promising area.

Introduction to this compound and Cellular Signaling

Dipeptides, once thought to be mere intermediates in protein metabolism, are now understood to function as signaling molecules, modulating a variety of cellular responses.[1][2] this compound is one such dipeptide that has garnered interest for its potential biological activities. Although a specific receptor for this compound has not yet been definitively identified, its structural similarity to other signaling molecules suggests it may interact with one or more GPCRs.[3]

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication.[4] Ligand binding to a GPCR initiates a conformational change, leading to the activation of heterotrimeric G-proteins and the subsequent engagement of various downstream effector pathways. The two primary signaling cascades hypothesized to be modulated by this compound are the Gq-mediated calcium mobilization pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

Hypothesized Signaling Pathways of this compound

Gq-Mediated Intracellular Calcium Mobilization

It is proposed that this compound may bind to a Gq-coupled GPCR. This interaction would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rapid increase in intracellular calcium concentration can then activate a variety of calcium-dependent enzymes and transcription factors, leading to a cellular response.

MAPK/ERK Pathway Activation

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Activation of this pathway can be initiated by various stimuli, including GPCR activation. It is plausible that this compound, through its interaction with a GPCR, could lead to the activation of the Ras-Raf-MEK-ERK signaling cascade. This would involve a series of phosphorylation events, culminating in the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression.

Quantitative Data Summary (Illustrative)

To date, there is a lack of published quantitative data on the specific binding affinity and signaling potency of this compound. The following tables present hypothetical data to illustrate the types of quantitative information that are crucial for characterizing the activity of this dipeptide. These values are for illustrative purposes only and must be determined experimentally.

Table 1: Hypothetical Binding Affinity of this compound to a Putative GPCR

| Parameter | Value (Illustrative) | Method |

| Kd (Dissociation Constant) | 50 nM | Radioligand Binding Assay |

| Ki (Inhibition Constant) | 75 nM | Competitive Binding Assay |

Table 2: Hypothetical Functional Potency of this compound in Cellular Assays

| Assay | Parameter | Value (Illustrative) | Cell Line |

| Intracellular Calcium Mobilization | EC50 | 150 nM | HEK293 |

| ERK1/2 Phosphorylation | EC50 | 200 nM | CHO-K1 |

| cAMP Accumulation | No significant effect | > 10 µM | HEK293 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the signaling properties of this compound.

Intracellular Calcium Mobilization Assay using a FLIPR System

This protocol describes a no-wash fluorescence-based assay to measure changes in intracellular calcium upon stimulation with this compound using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Poly-D-lysine coated 96-well black-walled, clear-bottom plates

-

FLIPR Calcium Assay Kit (e.g., Molecular Devices)

-

This compound stock solution (in a suitable solvent, e.g., water or DMSO)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

-

Cell Seeding:

-

One day prior to the assay, seed HEK293 cells into 96-well plates at a density of 50,000 cells/well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).

-

Remove the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C, protected from light.

-

-

Compound Plate Preparation:

-

Prepare a serial dilution of this compound in assay buffer in a separate 96-well plate to achieve the desired final concentrations after addition to the cell plate.

-

-

FLIPR Measurement:

-

Set up the FLIPR instrument to monitor fluorescence changes (e.g., excitation at 485 nm, emission at 525 nm).

-

Establish a baseline fluorescence reading for approximately 10-20 seconds.

-

Initiate the automated addition of the this compound solutions from the compound plate to the cell plate.

-

Continue to record fluorescence for at least 2-3 minutes to capture the full calcium transient.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Plot the ΔF against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates by Western blotting following stimulation with this compound.

Materials:

-

CHO-K1 cells (or other suitable cell line)

-

Cell culture medium

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-p-ERK1/2 and Rabbit anti-total ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed CHO-K1 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to stimulation.

-

Treat cells with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the bound antibodies.

-

Re-probe the membrane with the primary antibody against total ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Plot the fold change in p-ERK/total ERK ratio relative to the untreated control.

-

Future Directions and Drug Development Implications

The elucidation of this compound's specific role in cellular signaling holds significant promise for drug development. If this compound is found to activate a specific GPCR that is implicated in a disease state, this dipeptide or its analogs could serve as a starting point for the development of novel therapeutics. For instance, if this compound demonstrates agonistic activity at a receptor involved in metabolic regulation, it could be explored for the treatment of metabolic disorders. Conversely, if it acts as an antagonist at a receptor implicated in an inflammatory condition, it could be developed as an anti-inflammatory agent.

Future research should focus on:

-

Receptor Deorphanization: Identifying the specific GPCR(s) that bind this compound using techniques such as receptor screening arrays and affinity chromatography.

-

Quantitative Pharmacological Characterization: Determining the binding affinity (Kd) and functional potency (EC50/IC50) of this compound at its target receptor(s) across various signaling pathways (e.g., Gs, Gi, Gq).

-

In Vivo Studies: Investigating the physiological effects of this compound in animal models of disease to validate its therapeutic potential.

Conclusion

While the direct evidence for this compound's role in cellular signaling is still emerging, the hypothetical framework presented in this guide provides a rational basis for future investigation. The detailed experimental protocols and illustrative data offer a practical roadmap for researchers to explore the signaling properties of this intriguing dipeptide. By systematically investigating its interactions with GPCRs and downstream signaling cascades, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of a new class of dipeptide-based drugs.

References

- 1. Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptide: Two Amino Acid Peptide Definition - Peptide Port [peptideport.com]

- 3. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Leucylproline as a Potential Biomarker: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of metabolomics is increasingly focused on identifying novel biomarkers for the early detection, diagnosis, and monitoring of diseases. Dipeptides, which are the breakdown products of proteins, are emerging as a class of metabolites with significant biomarker potential. This technical guide focuses on the initial studies and methodologies surrounding Leucylproline (Leu-Pro), a dipeptide composed of the amino acids leucine (B10760876) and proline, as a potential biomarker. While dedicated research on this compound's specific roles in disease is still in its early stages, this document provides a comprehensive overview of the existing analytical methods for its quantification and lays the groundwork for future investigations.

This compound is classified as a dipeptide, an organic compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond.[1] It is considered a secondary metabolite, which may play a role in signaling or defense mechanisms.[1] Although extensive research has not yet been published on this compound, its constituent amino acids, leucine and proline, have been individually implicated in various physiological and pathological processes, including cancer and neurological disorders, suggesting the potential significance of their dipeptide form.

Quantitative Analysis of this compound

The accurate and sensitive quantification of this compound in biological matrices is fundamental to its investigation as a potential biomarker. A robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the simultaneous detection of a large panel of dipeptides, including this compound.[2]

Experimental Protocol: UPLC-MS/MS for this compound Quantification[2]

This protocol is adapted from the methodology described by A. M. P. Lust et al. in "A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles."

1. Sample Preparation and Derivatization:

-

Objective: To prepare biological samples for analysis and enhance the sensitivity and chromatographic separation of this compound through chemical derivatization.

-

Procedure:

-

Homogenize tissue samples or prepare biofluids (e.g., serum, urine).

-

Perform protein precipitation to remove larger molecules.

-

Derivatize the dipeptides with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), also known as AccQ-Tag™. This reagent labels the primary and secondary amines of the dipeptides.

-

2. UPLC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

System: An ultra-performance liquid chromatography system.

-

Column: A suitable reversed-phase column for the separation of derivatized dipeptides.

-

Mobile Phase: A gradient of an aqueous buffer (A) and an organic solvent (B). The specific gradient is detailed in the table below.

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

System: A tandem mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of this compound. The MRM transitions are provided in the data table.

-

Quantitative Data for this compound Analysis

The following tables summarize the key quantitative parameters for the analysis of this compound using the described UPLC-MS/MS method.[2]

| Parameter | Value |

| Compound | Leucyl-Proline (Leu-Pro) |

| Precursor Ion (m/z) | 399.1 |

| Product Ion (m/z) | 171.1 |

| Retention Time (min) | 8.97 |

| Cone Voltage (V) | 56 |

| Collision Energy (eV) | 37 |

Table 1: Mass Spectrometry Parameters for this compound Detection.

| Time (min) | Flow (mL/min) | %A | %B |

| Initial | 0.5 | 98 | 2 |

| 0.50 | 0.5 | 98 | 2 |

| 11.50 | 0.5 | 70 | 30 |

| 11.51 | 0.5 | 10 | 90 |

| 13.00 | 0.5 | 10 | 90 |

| 13.10 | 0.5 | 98 | 2 |

| 15.00 | 0.5 | 98 | 2 |

Table 2: Chromatographic Gradient for Dipeptide Separation.

Experimental Workflow and Signaling Pathways

To visually represent the processes involved in this compound biomarker research, the following diagrams have been generated using the DOT language.

Workflow for this compound Quantification.

Signaling Pathways:

Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. Future research is necessary to elucidate its biological functions and interactions within cellular signaling cascades. As the constituent amino acids, leucine and proline, are known to be involved in pathways such as mTOR signaling and collagen metabolism respectively, these may represent starting points for investigating the downstream effects of this compound.

Future Directions and Conclusion

The study of this compound as a potential biomarker is in its nascent stages. The development of a sensitive and specific UPLC-MS/MS method provides a critical tool for researchers to begin quantifying this dipeptide in various biological samples and correlating its levels with different disease states.

Future research should focus on:

-

Method Validation: Wider validation of the UPLC-MS/MS method across different laboratories and sample types.

-

Clinical Studies: Large-scale clinical studies to investigate the association between this compound levels and specific diseases, such as cancer, neurological disorders, and metabolic diseases.

-

Functional Studies: In vitro and in vivo studies to understand the biological function of this compound and its role in cellular signaling pathways.

References

An In-depth Technical Guide to the Enzymatic Regulation of Leucylproline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylproline, a dipeptide composed of L-leucine and L-proline, is a product of protein catabolism and plays a significant role in cellular metabolism and signaling. Its regulation is primarily governed by the enzymatic activity of prolidase (PEPD), a cytosolic exopeptidase with a unique specificity for dipeptides containing a C-terminal proline or hydroxyproline (B1673980) residue. Dysregulation of prolidase activity and subsequent alterations in this compound levels have been implicated in various pathological conditions, making the enzymatic control of this dipeptide a critical area of research for therapeutic development. This technical guide provides a comprehensive overview of the synthesis, degradation, and signaling pathways associated with this compound, with a focus on the enzymatic kinetics, experimental protocols, and potential for therapeutic intervention.

Introduction

This compound (Leu-Pro) is a dipeptide that arises from the breakdown of endogenous and dietary proteins.[1] While not synthesized by a dedicated enzymatic pathway, its cellular concentration is tightly controlled by the activity of prolidase (EC 3.4.13.9), also known as peptidase D (PEPD).[2] Prolidase is the only known human enzyme capable of cleaving the peptide bond between an N-terminal amino acid and a C-terminal proline or hydroxyproline.[3] This enzymatic action releases L-leucine and L-proline, which can then be reutilized for protein synthesis or enter other metabolic pathways. The regulation of this compound levels is crucial for maintaining cellular homeostasis, and disruptions in this process are associated with prolidase deficiency, a rare autosomal recessive disorder with diverse clinical manifestations.[4] Furthermore, emerging evidence suggests a role for proline and its dipeptides in modulating key signaling pathways, such as the mammalian target of rapamycin (B549165) (mTOR) and mitogen-activated protein kinase (MAPK) pathways, highlighting the broader physiological significance of this compound metabolism.

Enzymatic Regulation of this compound

The cellular concentration of this compound is primarily determined by the balance between its formation through protein degradation and its hydrolysis by prolidase.

Synthesis of this compound

This compound is not synthesized de novo by a specific enzymatic pathway. Instead, it is a product of the catabolism of proteins, where proteases and peptidases break down larger polypeptides into smaller peptides and individual amino acids. The abundance of this compound is therefore dependent on the rate of protein turnover and the specific cleavage patterns of the involved proteolytic enzymes.

Degradation of this compound by Prolidase

The sole enzyme responsible for the specific hydrolysis of the leucyl-proline peptide bond is prolidase (PEPD).[2]

Enzyme: Prolidase (Peptidase D, PEPD) EC Number: 3.4.13.9 Reaction: this compound + H₂O → L-Leucine + L-Proline

Prolidase is a cytosolic metalloenzyme that typically exists as a homodimer and requires manganese (Mn²⁺) for its catalytic activity.[4] The enzyme exhibits broad substrate specificity for X-Pro and X-Hyp dipeptides, with the highest affinity generally observed for Gly-Pro.[4]

| Substrate | Enzyme Source | Km (mM) | Vmax (U/mg) | Reference |

| Gly-Pro | Human Recombinant Prolidase | 5.4 | 489 | [5] |

| Gly-L-Pro | Human Erythrocyte Prolidase | ~7.0 | Not Reported | [6] |

| Gly-Pro & Phe-Pro | Fibroblasts from Prolidase Deficiency Patients (mutant enzymes) | Increased compared to wild-type | Diminished compared to wild-type | [4] |

Note: 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute.

Several molecules have been identified as inhibitors of prolidase activity. This information is crucial for the development of probes to study prolidase function and for potential therapeutic applications.

| Inhibitor | Type of Inhibition | Ki (µM) | Enzyme Source | Reference |

| N-benzyloxycarbonyl-L-proline (Cbz-Pro) | Competitive | 90 | Porcine Kidney Prolidase | [7] |

| Acetylproline | Competitive | - | Porcine Kidney Prolidase | [8] |

| Proline | Competitive | - | Porcine Kidney Prolidase | [8] |

| trans-1,2-Cyclopentanedicarboxylate | - | - | Porcine Kidney Prolidase | [8] |

Signaling Pathways Influenced by this compound Metabolism

The products of this compound hydrolysis, L-leucine and L-proline, are not merely metabolic building blocks but also act as signaling molecules that can influence critical cellular pathways, including the mTOR and MAPK pathways.

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids, particularly leucine (B10760876), are potent activators of mTOR complex 1 (mTORC1). Leucine signals to mTORC1, in part, through its metabolite acetyl-coenzyme A (AcCoA), which promotes the acetylation of the mTORC1 regulator, Raptor.[1][9][10] Proline has also been shown to activate mTORC1 signaling.[11] Therefore, the enzymatic release of leucine and proline from this compound by prolidase can contribute to the activation of the mTORC1 pathway, thereby promoting protein synthesis and cell growth.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for cell proliferation, differentiation, and survival. L-proline has been shown to activate the MAPK/ERK pathway.[12][13] The mechanism involves the activation of upstream kinases that lead to the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus and regulate gene expression. The release of proline from this compound can thus contribute to the modulation of MAPK/ERK signaling.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Sample Preparation

-

Extraction: Homogenize tissue samples or cell pellets in a suitable extraction solvent (e.g., 80% methanol) on ice.

-

Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile (B52724) in water).

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar molecules like dipeptides.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for dipeptides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled version of this compound) must be determined empirically. For this compound (C₁₁H₂₀N₂O₃, MW: 228.29 g/mol ), the precursor ion would be [M+H]⁺ at m/z 229.15. Product ions would result from the fragmentation of the peptide bond.

-

Prolidase Activity Assay

This spectrophotometric assay measures the amount of proline released from a substrate (e.g., Gly-Pro or Leu-Pro) by prolidase.

4.2.1. Reagents

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

Manganese Chloride (MnCl₂) solution (e.g., 1 mM)

-

Substrate solution (e.g., 50 mM Gly-Pro or this compound)

-

Trichloroacetic acid (TCA) solution (e.g., 0.45 M)

-

Chinard's reagent (ninhydrin in glacial acetic acid and phosphoric acid)

-

Proline standard solutions

4.2.2. Procedure

-

Enzyme Preparation: Prepare a lysate from cells or tissues and determine the total protein concentration.

-

Activation: Pre-incubate the enzyme lysate with Tris-HCl buffer and MnCl₂ at 37°C for a specified time (e.g., 30 minutes) to activate the enzyme.

-

Reaction Initiation: Add the substrate solution to the activated enzyme mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA solution.

-

Proline Quantification:

-

Centrifuge the mixture to pellet precipitated proteins.

-

Take an aliquot of the supernatant and add Chinard's reagent.

-

Heat the mixture (e.g., at 95°C for 10 minutes) to allow color development.

-

Cool the samples and measure the absorbance at 515 nm.

-

-

Calculation: Determine the amount of proline released by comparing the absorbance to a standard curve prepared with known concentrations of proline. Express the enzyme activity as units per milligram of protein.

Role in Drug Development

The enzymatic regulation of this compound and the central role of prolidase present several opportunities for drug development.

-

Prolidase as a Therapeutic Target: In diseases characterized by excessive collagen turnover and fibrosis, inhibiting prolidase could be a therapeutic strategy to reduce the supply of proline required for collagen synthesis. The development of potent and specific prolidase inhibitors is an active area of research.[7]

-

Enzyme Replacement Therapy: For prolidase deficiency, enzyme replacement therapy with recombinant human prolidase is a potential treatment approach to restore the metabolic function and alleviate clinical symptoms.[14]

-

Prodrug Activation: The high specificity of prolidase can be exploited for targeted drug delivery. Prodrugs can be designed with a this compound moiety that are activated upon cleavage by prolidase, potentially concentrating the active drug in cells with high prolidase activity.[15]

Conclusion

The enzymatic regulation of this compound is a critical metabolic process with far-reaching implications for cellular function and human health. Prolidase stands as the key gatekeeper of this compound degradation, and its activity directly influences the cellular pools of leucine and proline, thereby impacting major signaling pathways such as mTOR and MAPK/ERK. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate roles of this compound and prolidase. A deeper understanding of this regulatory network will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of diseases, from rare genetic disorders to more common conditions involving aberrant cell growth and metabolism.

References

- 1. uniprot.org [uniprot.org]

- 2. mdpi.com [mdpi.com]

- 3. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved prolidase activity assay allowed enzyme kinetic characterization and faster prolidase deficiency diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurjther.com [eurjther.com]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. Mechanism and inhibition of prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A. | Sigma-Aldrich [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. Signalling pathway crosstalk stimulated by L-proline drives mouse embryonic stem cells to primitive-ectoderm-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

The Dipeptide Leucylproline: A Technical Guide to its Interaction with Protein Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide leucylproline, a molecule comprised of leucine (B10760876) and proline, represents a fascinating area of study within proteomics and drug discovery. Its inherent structural rigidity, conferred by the proline residue, and the hydrophobicity of the leucine side chain suggest a significant potential for specific and meaningful interactions with protein structures. These interactions can lead to conformational changes, modulation of enzymatic activity, and interference with protein-protein interaction networks, thereby influencing cellular signaling pathways. This technical guide provides an in-depth exploration of the structural and functional consequences of this compound's engagement with proteins. It details the experimental methodologies required to elucidate these interactions, presents quantitative data from analogous proline-containing peptides to illustrate binding affinities, and visualizes the potential impact on key signaling cascades. This document serves as a comprehensive resource for researchers aiming to understand and harness the therapeutic and biological potential of this compound and similar dipeptides.

Introduction: The Significance of this compound-Protein Interactions

Dipeptides, the simplest units of proteins, are increasingly recognized not merely as metabolic intermediates but as bioactive molecules with the capacity to modulate physiological processes. This compound, in particular, possesses unique stereochemical properties that make it a compelling candidate for specific protein binding. The cyclic structure of proline restricts the conformational flexibility of the peptide backbone, a feature known to be critical in the stabilization of protein secondary structures, particularly in turns and loops[1][2]. Proline-rich motifs are well-established mediators of protein-protein interactions, often serving as recognition sites for various protein domains[3].

The interaction of this compound with a protein can have several profound consequences:

-

Conformational Stabilization or Destabilization: The introduction of a rigid proline-containing molecule can alter the local or global conformation of a protein, potentially impacting its stability and function. Studies on proline substitutions within proteins have shown both stabilizing and destabilizing effects depending on the structural context[1][4].

-

Enzyme Activity Modulation: If this compound binds to the active site or an allosteric site of an enzyme, it can act as an inhibitor or an activator.

-

Disruption of Protein-Protein Interactions (PPIs): Many signaling pathways rely on the precise interaction of proteins, often mediated by proline-rich domains. This compound could act as a competitive inhibitor of such interactions.

Understanding these interactions at a molecular level is paramount for the development of novel therapeutics that can specifically target protein function and signaling pathways.

Quantitative Analysis of Proline-Containing Peptide Interactions

While specific quantitative binding data for this compound with a wide range of proteins is not extensively available in public databases, data from studies on other proline-containing peptides and proline-rich motifs provide valuable insights into the potential binding affinities. These interactions are typically characterized by the dissociation constant (Kd), which indicates the concentration of ligand at which half of the protein binding sites are occupied. A lower Kd value signifies a higher binding affinity.

The following table summarizes representative binding affinities for proline-rich peptides with their cognate protein domains, illustrating the range of affinities that can be expected.

| Interacting Molecules | Experimental Method | Dissociation Constant (Kd) | Reference |

| Poly(L-proline) and Human Profilin | Isothermal Titration Calorimetry | 20-30 µM | |

| Poly(L-proline) and Acanthamoeba Profilin | Isothermal Titration Calorimetry | ~10 µM | |

| hYAP65_WW domain and a proline-rich peptide | Affinity Chromatography | Not explicitly quantified | |

| Proline-containing peptides and various antibodies | Enzyme-Linked Immunosorbent Assay (ELISA) | Varies (semi-quantitative) |

Impact on Cellular Signaling Pathways

The interaction of this compound with protein structures has the potential to modulate key cellular signaling pathways that are fundamental to cell proliferation, differentiation, and apoptosis. The influence of proline and peptides on these pathways is an active area of research.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascade is a crucial pathway that transduces extracellular signals into cellular responses. The specificity of MAPK signaling is partly maintained by docking interactions, where specific motifs in substrates and regulators bind to docking sites on the MAP kinases. Peptides that mimic these docking motifs can act as specific inhibitors of the pathway. Given the prevalence of proline in such recognition motifs, this compound could potentially interfere with these interactions.

Transforming Growth Factor-Beta (TGF-β) Signaling Pathway

The TGF-β signaling pathway is integral to a multitude of cellular processes, including growth, differentiation, and apoptosis. The signaling is initiated by the binding of a TGF-β ligand to its receptor complex, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. Peptides have been designed to inhibit this pathway by blocking the receptor-ligand interaction. The role of proline metabolism in TGF-β induced processes has also been highlighted. This compound could potentially interfere with the intricate protein-protein interactions within this pathway.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway integrates signals from growth factors and nutrients, including amino acids. The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid levels. While the direct effect of this compound on mTOR signaling is not well-documented, both leucine and proline have been implicated in modulating this pathway.

Experimental Protocols for Studying this compound-Protein Interactions

A multi-faceted experimental approach is essential to fully characterize the interaction between this compound and a target protein. The following sections detail the protocols for key biophysical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying peptide-protein interactions in solution, providing information on the binding interface, affinity, and conformational changes at atomic resolution.

Protocol for NMR Titration:

-

Sample Preparation:

-

Express and purify the target protein, ideally with 15N isotopic labeling to simplify the spectra.

-

Prepare a stock solution of the 15N-labeled protein at a concentration of 0.1-0.5 mM in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) containing 10% D2O.

-

Prepare a concentrated stock solution of this compound in the same NMR buffer.

-

-

Data Acquisition:

-

Acquire a 2D 1H-15N HSQC spectrum of the free protein. This spectrum serves as the reference.

-

Add increasing amounts of the this compound stock solution to the protein sample, and acquire a 2D 1H-15N HSQC spectrum at each titration point (e.g., molar ratios of protein to this compound of 1:0.5, 1:1, 1:2, 1:5, 1:10).

-

-

Data Analysis:

-

Overlay the spectra from the titration series.

-

Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon addition of this compound.

-

Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding site.

-

Quantify the CSPs as a function of this compound concentration to determine the dissociation constant (Kd).

-

X-ray Crystallography

X-ray crystallography can provide a high-resolution 3D structure of the this compound-protein complex, revealing the precise binding mode and intermolecular interactions.

Protocol for Co-crystallization:

-

Protein and Ligand Preparation:

-

Purify the target protein to >95% homogeneity.

-

Synthesize or purchase high-purity this compound.

-

-

Crystallization Screening:

-

Mix the purified protein with a molar excess of this compound (e.g., 1:10 ratio).

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) with a wide range of commercially available crystallization screens.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

-

-

Crystal Soaking (Alternative Method):

-

Grow crystals of the apo-protein first.

-

Prepare a cryoprotectant solution containing a high concentration of this compound.

-

Briefly soak the apo-crystals in this solution before flash-cooling in liquid nitrogen.

-

-

Data Collection and Structure Determination:

-

Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with the known structure of the apo-protein.

-

Build the this compound molecule into the observed electron density and refine the structure.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of binding kinetics (association and dissociation rates) and affinity.

Protocol for SPR Analysis:

-

Chip Preparation and Ligand Immobilization:

-

Choose a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Activate the chip surface (e.g., with a mixture of EDC and NHS).

-

Immobilize the purified target protein (ligand) onto the chip surface.

-

Deactivate any remaining active groups on the surface.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of this compound (analyte) in a suitable running buffer.

-

Inject the different concentrations of this compound over the immobilized protein surface and a reference surface (without protein).

-

Monitor the binding response in real-time to generate sensorgrams.

-

After each injection, regenerate the chip surface to remove the bound this compound.

-

-

Data Analysis:

-

Subtract the reference channel data from the experimental channel data to correct for bulk refractive index changes.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).

-

Conclusion

The dipeptide this compound holds considerable promise as a modulator of protein function and cellular signaling. Its unique structural characteristics suggest a propensity for specific and impactful interactions with a variety of protein targets. While direct, comprehensive data on these interactions remains an area for future research, the principles and methodologies outlined in this guide provide a robust framework for investigation. By employing a combination of biophysical techniques such as NMR, X-ray crystallography, and SPR, researchers can elucidate the binding affinities, kinetics, and structural details of this compound-protein complexes. This knowledge will be instrumental in understanding the biological roles of this dipeptide and in the rational design of novel peptide-based therapeutics for a range of diseases. The exploration of this compound's interactions with the proteome is a compelling frontier in biochemical and pharmaceutical sciences.

References

- 1. Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability | PLOS Computational Biology [journals.plos.org]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamic effects of proline introduction on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Leucylproline and Proteinase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylproline (Leu-Pro), a dipeptide composed of L-leucine and L-proline, has garnered significant interest within the scientific community for its role as a modulator of proteinase activity. As a product of protein breakdown, this dipeptide is implicated in various physiological and pathological processes through its interaction with specific proteases.[1] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its inhibitory effects on key proteinases, the experimental protocols for studying these interactions, and the signaling pathways influenced by this dipeptide. Quantitative data from various studies are summarized, and detailed methodologies for relevant experiments are provided to facilitate further research in this area.

Introduction to this compound

This compound is classified as a dipeptide, an organic compound formed from two amino acids joined by a peptide bond.[2][3] It is considered a secondary metabolite, which are compounds that are not essential for metabolism or physiology but may function as signaling or defense molecules.[2] this compound is a product of the proteolytic breakdown of larger proteins and has been identified in biological fluids such as urine.[1] Its structure, consisting of a leucine (B10760876) residue linked to a proline residue, confers specific chemical properties that allow it to interact with and modulate the activity of certain enzymes, particularly proteinases.

This compound and Proteinase Inhibition

This compound has been shown to play a significant role in the regulation of proteinase activity, acting as an inhibitor for specific classes of these enzymes. The proline residue is particularly important, as many proline-specific peptidases are key regulators of peptide hormones and neuropeptides. Dysregulation of these enzymes is associated with various pathological conditions, making inhibitors like this compound valuable subjects of study.

Target Proteinases

Foundational research has primarily focused on the inhibitory effects of this compound and similar proline-containing peptides on two main classes of proteinases:

-

Prolyl Endopeptidase (PEP): A serine protease that cleaves peptide bonds on the carboxyl side of proline residues. PEP is involved in the degradation of proline-containing neuropeptides and peptide hormones and is a pharmacological target for neurological disorders.

-

Dipeptidyl Peptidase IV (DPP-IV): A serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. DPP-IV is a key regulator of incretin (B1656795) hormones and is a major target for the treatment of type 2 diabetes.

Quantitative Analysis of Proteinase Inhibition

The inhibitory potency of this compound and related peptides is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific data for this compound is distributed across various studies, the following tables summarize representative quantitative data for the inhibition of DPP-IV and PEP by proline-containing peptides.

Table 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV) by Proline-Containing Peptides

| Inhibitor | IC50 (µM) | Source | Type of Inhibition |

| Phe-Leu-Gln-Pro | 65.3 ± 3.5 | Casein-derived | - |

| Trp-Pro | 44.2 ± 2.0 | In silico prediction | - |

| Ile-Pro-Ile | 3.5 ± 0.2 | In silico prediction | Competitive |

| Trp-Arg | <45 | Synthetic dipeptide | - |

| Trp-Lys | <45 | Synthetic dipeptide | - |

| Trp-Leu | <45 | Synthetic dipeptide | - |

| Sitagliptin (control) | 0.6 | Synthetic drug | - |

| Vigabatrin (control) | 0.5829 | Synthetic drug | - |

Data compiled from multiple sources.

Table 2: Inhibition of Prolyl Endopeptidase (PEP) by Proline-Containing Inhibitors

| Inhibitor | Ki (nM) | Source | Type of Inhibition |

| Benzyloxycarbonyl-prolyl-prolinal (Z-prolyl-prolinal) | 0.35 ± 0.05 | Synthetic | Slow-binding |

| N-benzyloxycarbonyl-prolyl-prolinal | 14 | Synthetic | Transition state analog |

Data for specific this compound Ki values are limited; these values for potent synthetic inhibitors provide a benchmark for PEP inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and proteinase activity.

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc/tBu strategy.

Materials:

-

Rink Amide resin

-

Fmoc-Pro-OH

-

Fmoc-Leu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Proline):

-

Dissolve Fmoc-Pro-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the coupled proline.

-

Second Amino Acid Coupling (Leucine):

-

Dissolve Fmoc-Leu-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.

Fluorometric Assay for Prolyl Endopeptidase (PEP) Inhibition

This protocol is adapted for measuring the inhibition of PEP by this compound using a fluorogenic substrate.

Materials:

-

Purified Prolyl Endopeptidase (PEP)

-

This compound (inhibitor)

-

Z-Gly-Pro-7-amino-4-methylcoumarin (Z-GP-AMC) (fluorogenic substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Z-GP-AMC in DMSO. Dilute to the working concentration in assay buffer.

-

Prepare a stock solution of this compound in assay buffer. Create a serial dilution to test a range of inhibitor concentrations.

-

Dilute the PEP enzyme to the desired concentration in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer and substrate.

-

Control wells (100% activity): Add assay buffer, PEP enzyme, and substrate.

-

Inhibitor wells: Add assay buffer, PEP enzyme, this compound at various concentrations, and substrate.

-

-

Pre-incubation: Pre-incubate the plate with enzyme and inhibitor (or buffer for control) for 10-15 minutes at 37°C.

-

Initiate Reaction: Add the substrate to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. Take readings every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.